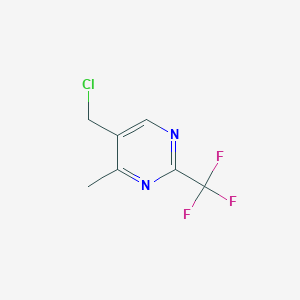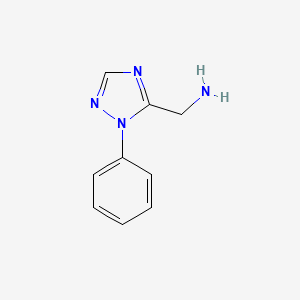
trans-1H,2H-Octafluorocyclopentane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of trans-1H,2H-Octafluorocyclopentane is represented by the InChI code1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1 . The molecular weight of this compound is 214.06 . Chemical Reactions Analysis
Trans-1H,2H-Octafluorocyclopentane is an inert gas and does not undergo any chemical reactions. It is a highly stable compound that is resistant to decomposition.Physical And Chemical Properties Analysis
Trans-1H,2H-Octafluorocyclopentane is a liquid at ambient temperature . It has a predicted boiling point of 55.0±40.0 °C and a predicted density of 1.55±0.1 g/cm3 .Applications De Recherche Scientifique
Preparation Methods
Trans-1H,2H-Octafluorocyclopentane's preparation methods have been studied, emphasizing the importance of geometric isomers in polyfluoro-2-butenes. For instance, Chambers and Palmer (1969) explored the preparation of various isomers, such as 2H-heptafluoro-2-butene, from hexachloro-1,3-butadiene, leading to pure cis and trans isomers of related compounds (Chambers & Palmer, 1969).
Structural Analysis and Synthesis
The structural analysis and synthesis of compounds related to trans-1H,2H-Octafluorocyclopentane have been a focus of research. González‐Sabín, Rebolledo, and Gotor (2009) discussed methods for preparing trans-cyclopentane-1,2-diamine, highlighting its applications in synthesizing ligands and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009). Additionally, Bailey, Plevey, and Tatlow (1988) investigated dehydrofluorinations of cis and trans isomers of 2H-1-(difluoromethyl)decafluorocyclohexane, contributing to the understanding of fluorocyclohexanes (Bailey, Plevey, & Tatlow, 1988).
Pseudorotation Potentials
Research by Zubkov and Chertkov (2003) focused on the pseudorotation potentials of disubstituted cyclopentanes, including trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane. This study provided insights into conformational analysis and the behavior of similar compounds in different solvents (Zubkov & Chertkov, 2003).
Dynamic Processes in Solid State
The study by Riddell, Cameron, Holmes, and Strange (1997) explored dynamic processes in the solid state, specifically looking at trans-1,2-cyclopentanediol and its derivatives. They investigated hydrogen bond exchange, ring pseudorotation, and whole molecule rotations, which are crucial for understanding the behavior of similar fluorinated compounds (Riddell et al., 1997).
Stereogenic Properties and Biological Activities
ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives and investigated their structural, stereogenic properties, and biological activities, including DNA interactions and antimicrobial effects. This research contributes to understanding the diverse applications of fluorinated cyclic compounds (ÖztÜrk et al., 2019).
Conformational Stability
Tormena, Santos, Neto, Rittner, Yoshinaga, and Temistocles (2007) analyzed the conformational preferences and electronic interactions of trans-2-fluorocyclopentanol and similar compounds. Their study provided insights into the conformational stability and equilibria, relevant to understanding trans-1H,2H-Octafluorocyclopentane's behavior (Tormena et al., 2007).
Mécanisme D'action
As an inert gas, trans-1H,2H-Octafluorocyclopentane does not interact with biological molecules. It is not toxic and does not pose any health risks when used in laboratory experiments.
Safety and Hazards
Propriétés
IUPAC Name |
(4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJLBREDQLBKB-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1H,2H-Octafluorocyclopentane | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)

![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)





![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)

